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molecular formula C14H18BrNO2 B8352152 (2-Bromo-3-methylphenyl)(2,2-dimethylmorpholino)methanone

(2-Bromo-3-methylphenyl)(2,2-dimethylmorpholino)methanone

Cat. No. B8352152
M. Wt: 312.20 g/mol
InChI Key: NBAMVBQETXDSKZ-UHFFFAOYSA-N
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Patent
US08735384B2

Procedure details

A solution of 2-bromo-3-methylbenzoic acid (344 mg, 1.6 mmol) and HATU (913 mg, 2.400 mmol) in DMF (10 mL) was stirred for 10 min at RT. 2,2-Dimethylmorpholine hydrochloride (364 mg, 2.400 mmol) and 1,1′-dimethyl triethylamine (2.23 mL, 12.80 mmol) were added and the reaction mixture was allowed to stir for 4 h at RT Ammonium chloride solution and EtOAc was added. The organic phase was separated and washed twice with brine. The organic phase was dried over MgSO4 and the solvent was removed under reduced pressure. The remaining residue was purified by flash chromatography (40-100% EtOAc/hexanes). (2-Bromo-3-methylphenyl)(2,2-dimethylmorpholino)methanone was obtained as a yellow oil.
Quantity
344 mg
Type
reactant
Reaction Step One
Name
Quantity
913 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
364 mg
Type
reactant
Reaction Step Two
[Compound]
Name
1,1′-dimethyl triethylamine
Quantity
2.23 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.Cl.[CH3:37][C:38]1([CH3:44])[O:43][CH2:42][CH2:41][NH:40][CH2:39]1.[Cl-].[NH4+]>CN(C=O)C.CCOC(C)=O>[Br:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([N:40]1[CH2:41][CH2:42][O:43][C:38]([CH3:44])([CH3:37])[CH2:39]1)=[O:6] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
344 mg
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1C
Name
Quantity
913 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
364 mg
Type
reactant
Smiles
Cl.CC1(CNCCO1)C
Name
1,1′-dimethyl triethylamine
Quantity
2.23 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The remaining residue was purified by flash chromatography (40-100% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1C)C(=O)N1CC(OCC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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